Enhanced Lipophilicity Over the Des-Methyl Analog Drives Membrane Permeability Potential
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 1.8) compared to its closest commercially available analog, 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate (XLogP3 = 1.4) [1][2]. This +0.4 log unit difference represents a ~2.5-fold increase in the octanol-water partition coefficient, suggesting superior passive membrane permeability potential, a critical parameter for intracellular target engagement or blood-brain barrier penetration in neurobiological research [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate, XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.4 (target is more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm. Values sourced from PubChem (2025 release). |
Why This Matters
This quantifiable lipophilicity advantage positions the target compound as a superior choice for assays requiring higher membrane permeability without the need for a larger, potentially more promiscuous hydrophobic substituent.
- [1] PubChem. (2025). Compound Summary for CID 45792148: 2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate. National Library of Medicine. View Source
- [2] PubChem. (2021). Compound Summary for CID 45792091: 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate. National Library of Medicine. View Source
